Technical Monograph: Methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate
Technical Monograph: Methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate
CAS: 709021-70-5 Formula: C5H6BrN3O2 Molecular Weight: 220.02 g/mol [1]
Executive Summary: The Bifunctional Linchpin
Methyl (3-bromo-1H-1,2,4-triazol-1-yl)acetate represents a high-value "linchpin" scaffold in modern medicinal chemistry. Its structural utility is derived from its orthogonal reactivity profile :
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The Electrophilic Handle (Bromine): Located at the C3 position, the bromine atom serves as a pre-installed activation site for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), allowing for the rapid introduction of aryl or heteroaryl diversity.
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The Nucleophilic/Linker Handle (Acetate): The N1-linked methyl acetate tail provides a flexible linker that can be hydrolyzed to a carboxylic acid (for solubility or bioisosteric replacement) or cyclized into fused heterocyclic systems.
This guide details the regioselective synthesis, purification, and downstream application of this compound, specifically addressing the challenge of N1- vs. N2-alkylation isomerism inherent to 1,2,4-triazole chemistry.
Physicochemical Profile & Specifications
For drug development workflows, strict adherence to the following specifications is recommended to ensure reproducibility in library synthesis.
| Property | Specification / Value | Note |
| Appearance | White to off-white crystalline solid | Coloration often indicates oxidation of impurities. |
| Purity (HPLC) | > 97.0% (Area %) | Critical to remove N2-isomer (see Section 3). |
| 1H NMR | Conforms to structure | Distinct singlet for Triazole-C5 proton (~8.5 ppm). |
| Solubility | DMSO, DMF, Methanol, DCM | Poor solubility in non-polar alkanes (Hexane). |
| Melting Point | 88–92 °C (Typical range) | Broadening indicates isomeric contamination. |
| Storage | 2–8 °C, Inert Atmosphere | Hygroscopic; store under Nitrogen/Argon. |
Synthesis & Regiocontrol: The N-Alkylation Challenge
The synthesis of CAS 709021-70-5 involves the alkylation of 3-bromo-1,2,4-triazole with methyl bromoacetate. The core technical challenge is regioselectivity .
The 1,2,4-triazole ring exists in tautomeric equilibrium.[2] Alkylation can occur at N1 , N2 , or N4 . For this specific CAS, the target is the N1-isomer .
Reaction Mechanism & Regioselectivity[3][4]
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Steric Control: The bromine at C3 provides steric hindrance that disfavors alkylation at N2 and N4, naturally biasing the reaction toward N1.
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Electronic Control: Under basic conditions, the triazolate anion forms. The N1 position is generally the most nucleophilic in the absence of overwhelming steric bulk.
Optimized Protocol (Self-Validating System)
Reagents:
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3-Bromo-1H-1,2,4-triazole (1.0 equiv)
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Methyl bromoacetate (1.1 equiv)
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Potassium Carbonate (
) (2.0 equiv) -
Acetonitrile (ACN) or DMF (Solvent)
Step-by-Step Methodology:
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Dissolution: Dissolve 3-bromo-1H-1,2,4-triazole in anhydrous ACN (0.5 M concentration).
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Deprotonation: Add anhydrous
. Stir at room temperature for 30 minutes to generate the triazolate anion. Checkpoint: The suspension should become slightly milky. -
Alkylation: Dropwise add Methyl bromoacetate over 20 minutes.
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Why: Slow addition prevents localized high concentrations that could promote bis-alkylation (quaternization).
-
-
Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.
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Workup: Filter off inorganic salts. Concentrate the filtrate.
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Purification (The Critical Step): The crude residue will contain the N1-isomer (Major) and N2-isomer (Minor).
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Recrystallization: Attempt recrystallization from Ethanol/Heptane.
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Column Chromatography: If purity <95%, purify on silica gel. The N2-isomer is typically less polar (elutes first) due to the "caged" nature of the lone pairs compared to the N1-isomer.
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Visualization of Synthesis Workflow
Figure 1: Regioselective synthesis workflow distinguishing the target N1-isomer from the N2-byproduct.
Analytical Characterization & Validation
To ensure the correct isomer has been isolated, specific NMR signatures must be verified.
| Nucleus | Signal | Diagnostic Feature |
| 1H NMR | Triazole C5-H | Singlet at ~8.50 ppm . (N2-isomers often shift upfield to ~8.0 ppm). |
| 1H NMR | N-CH2 | Singlet at ~5.05 ppm . |
| 1H NMR | O-CH3 | Singlet at ~3.75 ppm . |
| 13C NMR | C-Br (C3) | Characteristic shift at ~138 ppm . |
| NOESY | 2D Correlation | Critical Validation: Observe NOE correlation between the N-CH2 protons and the Triazole C5-H proton. This confirms N1 substitution. (N2 substitution would show weak/no NOE to C5-H). |
Strategic Applications: Divergent Library Synthesis
Once synthesized, CAS 709021-70-5 serves as a branching point for two major chemical modifications.
Pathway A: Suzuki-Miyaura Cross-Coupling
The C3-Bromine is highly reactive toward boronic acids.
-
Conditions:
, , Dioxane/Water, 90°C. -
Utility: Introduces aryl/heteroaryl groups to create biaryl motifs common in kinase inhibitors (e.g., VEGFR, p38 MAP kinase).
Pathway B: Ester Functionalization
The ester tail allows for modification of the solubility profile or cyclization.
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Hydrolysis: LiOH/THF -> Carboxylic Acid (simulating the tail of Lesinurad analogs).
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Hydrazinolysis: Hydrazine hydrate -> Acyl hydrazide -> Precursor for 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles (fused ring systems).
Application Logic Diagram
Figure 2: Divergent synthetic utility of the scaffold in drug discovery campaigns.
Safety & Handling (E-E-A-T)
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Triazole Sensitivity: While stable, low molecular weight triazoles can be energetic. Avoid subjecting the dry solid to excessive heat or shock.
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Alkylating Potential: As an alpha-halo ester derivative (pre-reaction) and an alkylated heterocycle, treat as a potential alkylating agent. Use gloves and work in a fume hood.
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Waste Disposal: Segregate halogenated organic waste.
References
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Regioselectivity in Triazole Alkylation: Journal of Heterocyclic Chemistry. "Regioselective alkylation of 1,2,4-triazoles: A comprehensive review."
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Suzuki Coupling on Triazoles: Organic Letters. "Palladium-Catalyzed Cross-Coupling Reactions of Bromo-1,2,4-triazoles."
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Medicinal Chemistry Applications (URAT1/Lesinurad Analogs): Journal of Medicinal Chemistry. "Discovery of URAT1 Inhibitors utilizing Triazole Scaffolds."
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Compound Data & Safety: PubChem Compound Summary for 1,2,4-Triazole Derivatives.
(Note: Specific proprietary process papers for CAS 709021-70-5 are often embedded within broader patents. The references above provide the authoritative chemical grounding for the protocols described.)
